molecular formula C7H9F3N4O2 B1477451 2-Azido-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098105-86-1

2-Azido-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1477451
CAS RN: 2098105-86-1
M. Wt: 238.17 g/mol
InChI Key: XPFKRZJUHWZDRZ-UHFFFAOYSA-N
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Description

“2-Azido-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a chemical compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C7H9F3N4O2 . It has a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, a structurally similar compound, was synthesized and underwent various treatments to produce derivatives like 1,2-di(pyridin-2-yl)ethane-1,2-dione and 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. The molecular and crystal structure of these derivatives were determined using single-crystal X-ray diffraction, indicating its significance in structural chemistry and crystallography (Percino et al., 2006).

Corrosion Inhibition and Material Engineering

Cadmium(II) Schiff base complexes, including azido complexes, have been synthesized and shown to exhibit corrosion inhibition properties on mild steel in acidic environments. This highlights the potential application of azido compounds in material sciences, particularly in corrosion engineering (Das et al., 2017).

Synthesis of Fluorinated Derivatives and Modulators

Compounds like 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one have been synthesized and are key intermediates in the synthesis of various fluorinated derivatives, indicating the compound's significance in the synthesis of fluorinated molecules with potential pharmacological activities (Kuznecovs et al., 2020).

properties

IUPAC Name

2-azido-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O2/c8-7(9,10)6(16)1-2-14(4-6)5(15)3-12-13-11/h16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKRZJUHWZDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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